molecular formula C12H12N4O5S B12342482 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxy-2-nitrophenyl)acetamide

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxy-2-nitrophenyl)acetamide

Cat. No.: B12342482
M. Wt: 324.31 g/mol
InChI Key: KJVRXZNLRKEHCT-UHFFFAOYSA-N
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Description

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxy-2-nitrophenyl)acetamide is a complex organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxy-2-nitrophenyl)acetamide typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include:

    Formation of Thiazolidinone Ring: This can be achieved by reacting a thiourea derivative with a carbonyl compound under acidic or basic conditions.

    Acylation: The thiazolidinone intermediate can then be acylated with an acyl chloride or anhydride to introduce the acetamide group.

    Nitration and Methoxylation: The aromatic ring can be functionalized with nitro and methoxy groups through nitration and methylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxy-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might introduce carboxyl or hydroxyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxy-2-nitrophenyl)acetamide would depend on its specific biological target. Generally, thiazolidinones are known to interact with enzymes or receptors, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide: Lacks the aromatic substitutions.

    N-(4-methoxy-2-nitrophenyl)acetamide: Lacks the thiazolidinone ring.

    2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide: Lacks the methoxy and nitro groups.

Uniqueness

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxy-2-nitrophenyl)acetamide is unique due to the combination of the thiazolidinone ring with the specific aromatic substitutions. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C12H12N4O5S

Molecular Weight

324.31 g/mol

IUPAC Name

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxy-2-nitrophenyl)acetamide

InChI

InChI=1S/C12H12N4O5S/c1-21-6-2-3-7(8(4-6)16(19)20)14-10(17)5-9-11(18)15-12(13)22-9/h2-4,9H,5H2,1H3,(H,14,17)(H2,13,15,18)

InChI Key

KJVRXZNLRKEHCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC(=N)S2)[N+](=O)[O-]

Origin of Product

United States

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